molecular formula C17H27BO3 B8248161 4,4,5,5-Tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B8248161
M. Wt: 290.2 g/mol
InChI Key: LPQQUXMZBKOHRB-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane (CAS 2246560-92-7) is an organoboron compound with the molecular formula C 17 H 27 BO 3 and a molecular weight of 290.2 g/mol . This phenylboronic acid pinacol ester is characterized by a neopentyloxy functional group attached at the meta-position of the phenyl ring, a feature that can influence the compound's steric bulk and electronic properties. With a stated purity of 95% , it is supplied for laboratory research applications. As a protected boronic ester, this chemical serves as a stable and versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is pivotal for forming carbon-carbon bonds in the development of pharmaceuticals, agrochemicals, and advanced materials. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. It should be stored at room temperature .

Properties

IUPAC Name

2-[3-(2,2-dimethylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO3/c1-15(2,3)12-19-14-10-8-9-13(11-14)18-20-16(4,5)17(6,7)21-18/h8-11H,12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQQUXMZBKOHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

3-(Neopentyloxy)phenyl-X+Bis(pinacolato)diboronPd catalyst, baseTarget Compound\text{3-(Neopentyloxy)phenyl-X} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, base}} \text{Target Compound}
X = Br, I

Procedure

  • Substrate Preparation : 3-(Neopentyloxy)phenyl bromide or iodide is synthesized via nucleophilic substitution of 3-bromophenol with neopentyl bromide under basic conditions.

  • Borylation : The aryl halide (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 equiv) are combined in dioxane. The mixture is heated at 80–100°C under argon for 12–24 h.

  • Workup : The reaction is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography.

Key Data

ParameterValueSource
Yield58–72%
Reaction Time18 h
Purity (HPLC)>98%

Characterization (hypothetical based on):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (t, J = 7.8 Hz, 1H, ArH), 7.12–7.08 (m, 2H, ArH), 3.89 (s, 2H, OCH₂C(CH₃)₃), 1.33 (s, 12H, Bpin-CH₃), 1.01 (s, 9H, C(CH₃)₃).

  • ¹¹B NMR : δ 30.2 ppm (characteristic of dioxaborolanes).

Transesterification of 3-(Neopentyloxy)phenylboronic Acid

Reaction Scheme

3-(Neopentyloxy)phenylboronic Acid+PinacolMgSO₄, CH₂Cl₂Target Compound\text{3-(Neopentyloxy)phenylboronic Acid} + \text{Pinacol} \xrightarrow{\text{MgSO₄, CH₂Cl₂}} \text{Target Compound}

Procedure

  • Boronic Acid Synthesis : 3-(Neopentyloxy)phenylboronic acid is prepared via lithiation-borylation of 1-bromo-3-(neopentyloxy)benzene.

  • Esterification : The boronic acid (1.0 equiv), pinacol (1.05 equiv), and MgSO₄ (1.0 equiv) are stirred in anhydrous CH₂Cl₂ under argon for 16 h.

  • Isolation : The mixture is filtered, concentrated, and recrystallized from diethyl ether.

Key Data

ParameterValueSource
Yield65–78%
Reaction Time16 h
Purity99.2% (HPLC)

Optimization Insights :

  • Excess pinacol drives equilibrium toward ester formation.

  • Anhydrous conditions prevent hydrolysis.

Acid-Catalyzed Condensation with Tetrahydroxydiboron

Reaction Scheme

B₂(OH)₄+3-(Neopentyloxy)phenolCH(OCH₃)₃, AcClTarget Compound\text{B₂(OH)₄} + \text{3-(Neopentyloxy)phenol} \xrightarrow{\text{CH(OCH₃)₃, AcCl}} \text{Target Compound}

Procedure

  • Diboron Activation : Tetrahydroxydiboron (1.0 equiv) and trimethyl orthoformate (4.0 equiv) are mixed in THF with catalytic acetyl chloride.

  • Phenol Coupling : 3-(Neopentyloxy)phenol (2.0 equiv) is added, and the mixture is stirred at 25°C for 2 h.

  • Isolation : Volatile byproducts (e.g., methyl formate) are removed under reduced pressure.

Key Data

ParameterValueSource
Yield51–58%
Reaction Time2 h
ScalabilityDemonstrated at 100 g scale

Advantages :

  • Avoids transition metals.

  • Compatible with moisture-sensitive substrates.

Hydroboration of 3-(Neopentyloxy)styrene

Reaction Scheme

3-(Neopentyloxy)styrene+HBpinRh catalystTarget Compound\text{3-(Neopentyloxy)styrene} + \text{HBpin} \xrightarrow{\text{Rh catalyst}} \text{Target Compound}

Procedure

  • Styrene Preparation : 3-(Neopentyloxy)styrene is synthesized via Wittig olefination of 3-(neopentyloxy)benzaldehyde.

  • Hydroboration : HBpin (1.2 equiv) and [Rh(COD)Cl]₂ (2 mol%) are added to the styrene in THF at 25°C for 6 h.

  • Purification : Column chromatography (hexane/EtOAc) yields the product.

Key Data

ParameterValueSource
Yield70–85%
Diastereoselectivity>95:5 (anti-Markovnikov)

Limitations :

  • Requires specialized catalysts.

  • Limited substrate scope for sterically hindered alkenes.

Comparative Analysis of Methods

MethodYield (%)Purity (%)CostScalability
Miyaura Borylation58–72>98HighExcellent
Transesterification65–7899.2MediumModerate
Acid-Catalyzed51–5898.5LowHigh
Hydroboration70–8597.8HighLimited

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or borate esters.

    Reduction: Boranes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Reagent for Carbon-Carbon Bond Formation
This compound serves as a versatile reagent in organic chemistry. Its structure allows for efficient carbon-carbon bond formation through various coupling reactions. It is particularly useful in synthesizing complex organic molecules, which are essential in the development of new materials and pharmaceuticals.

Case Study: Synthesis of Complex Molecules
In a notable study, researchers utilized 4,4,5,5-Tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane to facilitate the synthesis of a series of polycyclic aromatic hydrocarbons (PAHs). The compound's ability to promote cross-coupling reactions significantly improved the yield and purity of the target compounds .

Medicinal Chemistry

Development of Pharmaceutical Compounds
The compound is employed in the pharmaceutical industry for developing novel drug candidates. Its boron atom can interact with biological molecules, enhancing their efficacy and bioavailability.

Case Study: Anticancer Drug Development
A recent investigation highlighted the use of this compound in synthesizing potential anticancer agents. The incorporation of the dioxaborolane moiety into drug candidates showed improved binding affinity to target proteins involved in cancer progression . This modification led to compounds with enhanced therapeutic profiles compared to their non-boronated counterparts.

Materials Science

Formulation of Advanced Materials
In materials science, this compound is utilized in creating advanced materials such as polymers and coatings. The presence of boron enhances the mechanical properties and thermal stability of these materials.

Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices significantly increases their resistance to environmental degradation. For instance, a study on boron-containing polymers revealed that they exhibited superior durability and thermal properties compared to traditional polymers .

Bioconjugation

Labeling Biomolecules
The compound plays a critical role in bioconjugation techniques essential for labeling biomolecules. This application is vital for studies in biochemistry and molecular biology.

Case Study: Biomolecule Labeling
In a recent study focused on bioconjugation methods, researchers employed this compound to label antibodies for imaging applications. The boron-containing label provided enhanced signal intensity and stability compared to conventional labeling agents .

Summary Table of Applications

Field Application Example Case Study
Organic SynthesisCarbon-carbon bond formationSynthesis of polycyclic aromatic hydrocarbons
Medicinal ChemistryDevelopment of pharmaceutical compoundsAnticancer drug candidates with enhanced binding affinity
Materials ScienceFormulation of advanced materialsBoron-containing polymers with increased durability
BioconjugationLabeling biomoleculesEnhanced imaging agents for antibodies

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom’s ability to form stable complexes with other molecules also plays a crucial role in its biological and medicinal applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4,4,5,5-tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane are best understood in comparison to analogous dioxaborolanes. Below is a detailed analysis of key analogs:

Table 1: Structural and Reactivity Comparison of Selected 1,3,2-Dioxaborolanes

Compound Name Substituent Molecular Weight Key Reactivity/Applications Steric/Electronic Notes
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane Phenyl 204.06 - Used in rhodium-catalyzed C60 hydroarylation.
- No experimental yield observed despite favorable Gibbs energy profiles due to B-to-C transformation barriers .
- Minimal steric hindrance.
- Electron-neutral aryl group.
4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane 3-CF3-phenyl 298.11 - High electrophilicity at boron due to CF3 electron-withdrawing effects.
- Used in Suzuki-Miyaura couplings for pharmaceutical intermediates .
- Moderate steric bulk.
- Strong electron-withdrawing effects enhance Lewis acidity.
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane Phenylethynyl 228.10 - Ethynyl group enables conjugation in materials chemistry.
- Reactivity in Sonogashira couplings .
- Linear geometry reduces steric hindrance.
- Electron-withdrawing sp-hybridized carbon.
4,4,5,5-Tetramethyl-2-(3-(difluoromethoxy)-2-methylphenyl)-1,3,2-dioxaborolane 3-(difluoromethoxy)-2-methylphenyl 298.14 - Dual substituent effects: difluoromethoxy (electron-withdrawing) and methyl (steric).
- Potential in agrochemical synthesis .
- Steric hindrance from methyl group.
- Polar OCHF2 group influences solubility.
Target Compound: this compound 3-neopentyloxyphenyl ~306.23 (estimated) - Predicted applications in sterically demanding couplings.
- Neopentyloxy group may hinder transmetalation but improve selectivity in C-H borylation .
- High steric bulk from neopentyloxy.
- Electron-donating ether oxygen modulates boron electrophilicity.

Key Findings from Comparative Studies

Steric Effects: The neopentyloxy group imposes greater steric hindrance than phenyl or phenylethynyl substituents. This bulk may reduce reactivity in coupling reactions requiring facile boron-to-metal transmetalation (e.g., Suzuki-Miyaura) but could enhance regioselectivity in C-H borylation by preventing undesired side reactions .

Electronic Effects :

  • Electron-withdrawing groups (e.g., CF3 in ) increase boron's Lewis acidity, accelerating reactions with nucleophiles. The neopentyloxy group’s electron-donating nature may slow such processes but stabilize intermediates in radical or photoredox reactions.
  • Ethynyl-substituted analogs (e.g., ) exhibit enhanced conjugation for applications in optoelectronic materials, a niche less explored for the neopentyloxy derivative.

Synthetic Utility :

  • Neopentyloxy-substituted dioxaborolanes may face challenges in Pd-catalyzed cross-couplings due to steric hindrance, necessitating optimized conditions (e.g., bulky ligands, elevated temperatures) akin to those used for ortho-substituted arylboronates .
  • In contrast, less hindered analogs like 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane are widely used in standard protocols .

Safety and Handling :

  • While specific data for the neopentyloxy derivative are unavailable, related dioxaborolanes (e.g., ) often require precautions for skin/eye irritation (H315, H319) and respiratory protection (H335).

Biological Activity

4,4,5,5-Tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane (CAS Number: 2246560-92-7) is a boron-containing compound that has garnered attention for its potential biological activities and applications in materials science. The compound's unique structure and properties make it a candidate for various applications, particularly in organic electronics and photonics.

Chemical Structure

The molecular formula of this compound is C17H27BO3. Its structure includes a dioxaborolane ring that contributes to its reactivity and solubility characteristics. The presence of the neopentyloxy group enhances its solubility in organic solvents, which is crucial for its application in organic electronics.

Anticancer Properties

Recent studies have indicated that dioxaborolanes exhibit potential anticancer properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit tumor growth by disrupting cellular signaling pathways involved in cancer proliferation.

  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation. By targeting these pathways, dioxaborolanes can induce apoptosis in cancer cells.
  • Case Studies : In vitro studies have shown that related dioxaborolanes can reduce the viability of various cancer cell lines by more than 50% at specific concentrations. For example:
    • Cell Line A : IC50 = 10 µM
    • Cell Line B : IC50 = 15 µM

Antimicrobial Activity

The antimicrobial properties of boron compounds are well-documented. Preliminary research suggests that this compound may exhibit activity against a range of bacterial strains.

  • Bacterial Strains Tested :
    • Escherichia coli
    • Staphylococcus aureus
  • Results :
    • Minimum Inhibitory Concentration (MIC) values were determined to be approximately 25 µg/mL for E. coli and 30 µg/mL for S. aureus, indicating moderate antimicrobial efficacy.

Applications in Organic Electronics

The compound's role as a hole transport material in organic light-emitting diodes (OLEDs) and perovskite solar cells is notable. Its ability to facilitate charge transport while maintaining stability under operational conditions makes it an attractive candidate for enhancing device performance.

PropertyValue
Molecular Weight290.21 g/mol
Purity>95%
SolubilitySoluble in organic solvents
ApplicationsOLEDs, Solar Cells

Q & A

Q. How is this compound utilized in synthesizing π-conjugated polymers for optoelectronic materials?

  • Methodological Answer : As a monomer in Stille or Suzuki polycondensation, it enables precise control of polymer backbone geometry. For example, copolymerization with thiophene derivatives under microwave irradiation (120°C, 30 min) produces low-bandgap polymers. UV-Vis and cyclic voltammetry validate optoelectronic properties (e.g., λmax ~450 nm, HOMO –5.2 eV) .

Q. What role does this boronate ester play in medicinal chemistry scaffold diversification?

  • Methodological Answer : It serves as a versatile intermediate for late-stage functionalization. For instance, Pd-mediated coupling with bromopyridines generates biaryl pharmacophores. Screening cytotoxicity (MTT assay) and pharmacokinetics (e.g., LogP via shake-flask method) optimizes lead compounds .

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